N-(4-carbamoylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide
Description
N-(4-carbamoylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide is a synthetic quinoline derivative characterized by a trifluoromethyl (-CF₃) group at the 8-position of the quinoline core, a hydroxyl (-OH) group at the 4-position, and a carboxamide-linked 4-carbamoylphenyl substituent at the 3-position. The carbamoyl group on the phenyl ring may enhance hydrogen-bonding interactions with biological targets, while the trifluoromethyl group likely improves metabolic stability and lipophilicity.
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O3/c19-18(20,21)13-3-1-2-11-14(13)23-8-12(15(11)25)17(27)24-10-6-4-9(5-7-10)16(22)26/h1-8H,(H2,22,26)(H,23,25)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZPTRIJLUSDGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide typically involves the following steps:
Formation of the Quinolone Core: The quinolone core can be synthesized through a multi-step process involving the cyclization of appropriate precursors.
Introduction of Functional Groups:
Carbamoylation: The final step involves the carbamoylation of the phenyl ring to introduce the 4-carbamoylphenyl group.
Industrial Production Methods
Industrial production methods for this compound may involve scalable and efficient synthetic methodologies that ensure high yields and purity. These methods often include the use of flow chemistry and metal-catalyzed reactions to achieve targeted modifications .
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form quinolone derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the quinolone core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the quinolone scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various quinolone derivatives with modified functional groups, which can be further explored for their therapeutic potential .
Scientific Research Applications
N-(4-carbamoylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It serves as a lead structure for the development of synthetic antimicrobial agents.
Biology: The compound has been explored for its antibacterial, antiplasmodial, and cytotoxic potentials.
Medicine: It is investigated for its anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory potential.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting key enzymes and receptors involved in various biological processes. For example, it may inhibit tyrosine kinases or interact with cannabinoid receptors to exert anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Substituent Variations on the Quinoline Core
8-Trifluoromethyl vs. 8-Trifluoromethoxy
- Compound: Ethyl 4-hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylate (PI-22098) Key Differences:
- 8-Substituent : Trifluoromethoxy (-OCF₃) instead of trifluoromethyl (-CF₃).
- Functional Group : Ethyl ester at the 3-position instead of a carboxamide.
- Implications :
- The ester group may lower stability compared to the carboxamide, which could limit in vivo efficacy.
4-Hydroxyquinoline Derivatives
- Compound: N-(3-acetylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide Key Differences:
- Phenyl Substituent : 3-Acetylphenyl vs. 4-carbamoylphenyl.
- Implications :
- Meta-substitution (3-acetyl) versus para-substitution (4-carbamoyl) may alter steric interactions with biological targets.
2.2. Modifications to the Carboxamide Side Chain
- Compound: 7-(Difluoromethoxy)-N-(trans-4-(2-hydroxypropan-2-yl)cyclohexyl)quinoline-3-carboxamide Key Differences:
- Quinoline Substituents: Difluoromethoxy (-OCHF₂) at the 7-position instead of hydroxyl at the 4-position.
- Carboxamide Group : Bulky trans-cyclohexyl group with a hydroxyl-propan-2-yl substituent.
- Implications :
- The difluoromethoxy group may enhance electron-withdrawing effects, altering electronic properties of the quinoline ring.
- The bulky cyclohexyl group could improve target selectivity but reduce solubility.
Structural and Functional Comparison Table
Research Implications and Limitations
- The trifluoromethyl group in the target compound likely confers superior metabolic stability compared to analogs with trifluoromethoxy or acetyl groups .
- The para-carbamoylphenyl group may optimize binding interactions compared to meta-substituted analogs, though experimental validation is needed.
- Limitations : The provided evidence lacks pharmacological data (e.g., IC₅₀, solubility measurements). Further studies are required to confirm hypothesized structure-activity relationships.
Biological Activity
N-(4-carbamoylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and enzyme inhibition properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a quinoline backbone substituted with a carbamoyl group and a trifluoromethyl moiety, which significantly influences its biological activity. The structure can be represented as follows:
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of various quinoline derivatives, including this compound. The compound has shown promising results against several bacterial strains.
Case Study: Antimicrobial Screening
In a comprehensive study, a series of quinoline derivatives were synthesized and screened for antimicrobial activity against Mycobacterium tuberculosis and other strains. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antimicrobial potency compared to their non-substituted counterparts. The minimum inhibitory concentration (MIC) values for the tested compounds ranged significantly, suggesting that structural modifications can lead to improved efficacy.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 32 | Moderate |
| Standard Drug (Isoniazid) | 0.5 | High |
Anticancer Activity
Quinoline derivatives are also recognized for their anticancer potential. Research has demonstrated that this compound can inhibit cancer cell proliferation through various mechanisms.
The compound is thought to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression. In vitro studies have shown that it affects several cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Significant |
| A549 (Lung Cancer) | 20 | Moderate |
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes associated with disease processes. Studies have evaluated the inhibitory effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases.
Enzyme Inhibition Studies
The compound exhibited moderate inhibition of both AChE and BuChE, with IC50 values indicating potential as a therapeutic agent in treating conditions like Alzheimer's disease.
| Enzyme | IC50 (µM) | Comparison to Rivastigmine |
|---|---|---|
| AChE | 35 | Less potent |
| BuChE | 60 | Comparable |
Q & A
Q. What are the established synthetic routes for N-(4-carbamoylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide?
The compound is synthesized via multi-step reactions, often starting with 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid as a precursor. Key steps include amide bond formation using coupling reagents (e.g., EDC/HOBt) and introducing the 4-carbamoylphenyl group through nucleophilic substitution or condensation reactions. Microwave-assisted synthesis has been explored for similar quinoline derivatives to improve reaction efficiency and yield .
Q. What analytical techniques are recommended for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the positions of the trifluoromethyl, hydroxy, and carbamoyl groups. Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are used to verify purity and molecular weight. X-ray crystallography can resolve structural ambiguities in crystalline derivatives .
Q. What biological activities have been reported for this compound or its structural analogs?
Quinoline derivatives with trifluoromethyl and carboxamide groups exhibit antimicrobial, anticancer, and anti-inflammatory activities. For example, 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid derivatives have shown analgesic properties (e.g., floctafenine) and antiparasitic effects in preclinical studies .
Q. What safety protocols should be followed when handling this compound?
Use personal protective equipment (PPE), including N95 masks, gloves, and eye protection. Ensure proper ventilation to avoid inhalation of dust or vapors. Store in a dry, cool environment, and avoid contact with incompatible substances (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Optimize solvent polarity (e.g., DMF or THF) and temperature for amide coupling. Catalysts like DMAP or microwave irradiation can accelerate reaction kinetics. Purification via column chromatography with gradient elution (hexane/ethyl acetate) enhances purity .
Q. How should researchers address contradictions in reported biological activity data across studies?
Conduct meta-analyses to identify variables such as assay conditions (e.g., cell lines, concentration ranges) or structural differences (e.g., substituent positions). For example, replacing the methoxy group with a carbamoyl group in analogs can significantly alter solubility and target binding .
Q. What structure-activity relationship (SAR) strategies can enhance this compound’s therapeutic potential?
Focus on modifying the carbamoylphenyl group to improve bioavailability. Introducing electron-withdrawing groups (e.g., halogens) at specific positions may enhance binding to enzymatic targets like kinases or topoisomerases. Comparative studies with ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate derivatives suggest that lipophilicity adjustments impact cellular uptake .
Q. What formulation challenges arise due to this compound’s physicochemical properties?
Its low aqueous solubility (due to the trifluoromethyl group) limits bioavailability. Strategies include co-crystallization with hydrophilic carriers (e.g., cyclodextrins) or prodrug development (e.g., esterification of the carboxylic acid group) .
Q. How can in vitro and in vivo toxicity discrepancies be reconciled?
Use organ-on-a-chip models to bridge gaps between cell-based assays and animal studies. For example, hepatotoxicity observed in vitro may not translate in vivo due to metabolic detoxification pathways. Dose-response studies in multiple species are critical for risk assessment .
Q. What techniques are recommended for studying interactions with biological targets?
Surface Plasmon Resonance (SPR) quantifies binding affinity to proteins like PARP or EGFR. Molecular docking simulations (using software like AutoDock Vina) predict binding modes, while isothermal titration calorimetry (ITC) provides thermodynamic data .
Q. What regulatory considerations apply to preclinical development of this compound?
Follow Good Laboratory Practice (GLP) guidelines for toxicity studies. Investigational New Drug (IND) applications require stability testing under ICH conditions (e.g., 40°C/75% RH for 6 months) and genotoxicity assessments (Ames test, micronucleus assay) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
